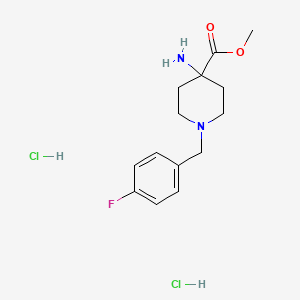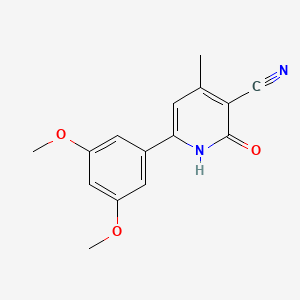![molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde: 3-(4-Methoxyphenyl)propanoyl chloride , is a chemical compound with the molecular formula C10H11ClO2. It is an organic compound containing a benzaldehyde moiety, a propanoyl group, and a thiobenzoyl group. The compound’s structure consists of a benzene ring substituted with a methoxy group (OCH3) at the para position (position 4) and a propanoyl group (CH3CH2C=O) at the meta position (position 3). The thiobenzoyl group (C6H5SC=O) is attached to the benzene ring.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.
Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.
Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.
Substitution: The propanoyl chloride group can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.
Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.
Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.
Aplicaciones Científicas De Investigación
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:
Organic Synthesis: As an acylating agent in the preparation of various compounds.
Medicinal Chemistry: It may serve as a building block for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
While I don’t have information on similar compounds specific to this exact structure, you can explore related acyl chlorides, benzaldehydes, and thiobenzaldehydes to highlight its uniqueness.
Remember that further research and experimental data are crucial for a comprehensive understanding of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde’s properties and applications
Propiedades
Fórmula molecular |
C17H16O2S |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3 |
Clave InChI |
MBRZIAXEXFFRAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)



![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)








![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
